molecular formula C23H22N2O3S2 B4184033 N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B4184033
M. Wt: 438.6 g/mol
InChI Key: SHXPQYVXJFDMKI-UHFFFAOYSA-N
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Description

N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that features a morpholine ring, a thiophene ring, and a phenylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholinylcarbonyl Intermediate: This involves the reaction of morpholine with a suitable acylating agent to form the morpholinylcarbonyl group.

    Thiophene Ring Introduction: The thiophene ring is introduced through a cyclization reaction involving sulfur and a suitable diene precursor.

    Phenylthioacetamide Formation: The phenylthioacetamide moiety is synthesized by reacting phenylthiol with chloroacetamide under basic conditions.

    Final Coupling: The final step involves coupling the morpholinylcarbonyl-thiophene intermediate with the phenylthioacetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholinylcarbonyl moiety can be reduced to an alcohol under suitable conditions.

    Substitution: The phenylthioacetamide moiety can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The exact mechanism of action of N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The morpholinylcarbonyl group can form hydrogen bonds, while the thiophene and phenylthioacetamide moieties can participate in π-π interactions and hydrophobic interactions, respectively. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • N-[3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide
  • N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide

Comparison: N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of both a thiophene ring and a phenylthioacetamide moiety. This combination imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c26-21(20(17-7-3-1-4-8-17)30-18-9-5-2-6-10-18)24-22-19(11-16-29-22)23(27)25-12-14-28-15-13-25/h1-11,16,20H,12-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXPQYVXJFDMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(SC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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N-[3-(MORPHOLINE-4-CARBONYL)THIOPHEN-2-YL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

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